Product packaging for BP13944(Cat. No.:CAS No. 1622060-51-8)

BP13944

Cat. No.: B606320
CAS No.: 1622060-51-8
M. Wt: 410.48
InChI Key: CYOFBZRGYTVCGJ-UHFFFAOYSA-M
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Description

Global Health Burden of Dengue Virus (DENV) Infections

The incidence of dengue has risen dramatically worldwide in recent decades. frontiersin.orgwho.int The World Health Organization (WHO) reported an increase in cases from 505,430 in 2000 to 5.2 million in 2019. frontiersin.orgwho.int It is estimated that approximately half of the world's population is now at risk of dengue infection. who.int Estimates suggest around 100–400 million infections occur each year, although a vast majority are asymptomatic or mild and thus under-reported. cdc.govwho.intresearchgate.net In 2023, a historic high was reached with over 6.5 million cases and more than 7300 reported deaths across over 80 countries. who.int The disease is endemic in over 100 countries across the WHO Regions of Africa, the Americas, the Eastern Mediterranean, South-East Asia, and the Western Pacific, with Asia accounting for approximately 70% of the global disease burden. who.intnih.govresearchgate.net Several factors contribute to this increasing burden, including changing vector distribution, climate change, fragile health systems, and population movement. who.int

The clinical manifestations of DENV infection range from asymptomatic or mild febrile illness (dengue fever) to severe dengue, which can include dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), potentially leading to death. frontiersin.orgwho.intnih.gov Individuals infected for a second time are at a higher risk of developing severe dengue. who.int Currently, there is no specific antiviral treatment for dengue, with management primarily focused on supportive care and symptom treatment. who.intnih.govbioline.org.br

Genomic Organization and Replication Cycle of Dengue Virus

The DENV genome consists of a single-stranded, positive-sense RNA molecule approximately 11 kilobases in length. nih.govoup.comuni-heidelberg.de This RNA is capped at the 5' end but lacks a poly-(A) tail at the 3' end. nih.gov The genome contains a single open reading frame (ORF) that is translated into a large polyprotein precursor. mdpi.comnih.govoup.comuni-heidelberg.defrontiersin.org This polyprotein is subsequently cleaved by both viral and host cellular proteases into three structural proteins and seven non-structural (NS) proteins. mdpi.comnih.govoup.comuni-heidelberg.defrontiersin.org

The replication cycle of DENV begins with the attachment of the virus to host cell receptors, followed by internalization through receptor-mediated endocytosis. uni-heidelberg.deresearchgate.netnih.gov Within the endosome, the acidic pH triggers conformational changes in the viral envelope protein, leading to the fusion of the viral membrane with the endosomal membrane and the release of the viral RNA genome into the cytoplasm. uni-heidelberg.deresearchgate.netnih.gov The viral RNA then serves as a template for translation and replication, which occurs in close association with rearranged intracellular membranes, particularly those derived from the endoplasmic reticulum (ER). uni-heidelberg.deuni-heidelberg.deresearchgate.netnih.govmdpi.com These membrane alterations form structures known as vesicle packets and convoluted membranes, which serve as the sites for viral RNA replication complexes. uni-heidelberg.deuni-heidelberg.denih.gov Viral RNA is replicated via a negative-strand intermediate, which then serves as a template for the synthesis of new positive-strand progeny RNA. uni-heidelberg.deasm.org Newly synthesized viral RNA and proteins assemble, and immature virus particles bud into the ER. uni-heidelberg.deresearchgate.netnih.gov These immature virions are then transported through the host secretory pathway and undergo further maturation by host furin protease cleavage in the trans-Golgi network before being released from the cell. uni-heidelberg.deuni-heidelberg.deresearchgate.netnih.gov

Structural Proteins

The DENV genome encodes three structural proteins: Capsid (C), pre-membrane (prM), and Envelope (E). mdpi.comnih.govoup.comuni-heidelberg.defrontiersin.org These proteins are located at the 5' one-third of the genome. nih.gov

Capsid (C) protein: The C protein is essential for encapsidating the viral RNA genome. oup.com

Pre-membrane (prM) / Membrane (M) protein: The prM protein is cleaved by a host furin protease during maturation to form the M protein. nih.govuni-heidelberg.de The prM and E proteins form heterodimers in immature virions, while the mature virion contains E protein homodimers and M protein. nih.gov The M protein plays a role in the arrangement and maturation of the viral particle. oup.com

Envelope (E) protein: The E protein is the major surface glycoprotein (B1211001) of the virus and is crucial for attachment to host cells and membrane fusion during entry. nih.govoup.comresearchgate.net

Non-Structural (NS) Proteins as Antiviral Targets

The DENV genome encodes seven non-structural proteins: NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5. mdpi.comnih.govoup.comuni-heidelberg.defrontiersin.org These proteins are primarily involved in viral RNA replication, virion assembly, and evasion of the host immune response. mdpi.comnih.gov Unlike the structural proteins, the NS proteins are not incorporated into the mature virion but function within the infected cell, often as components of the viral replication complex. mdpi.comuni-heidelberg.demdpi.com Due to their essential roles in the viral life cycle and the absence of direct human homologs for some, NS proteins represent attractive targets for the development of antiviral therapies. frontiersin.orgmdpi.combioline.org.brmdpi.comnih.govmdpi.com

NS3 is a multifunctional protein with two main enzymatic activities: a serine protease domain at its N-terminus and an ATPase/helicase/RNA triphosphatase domain at its C-terminus. patsnap.complos.orgasm.orgplos.orgnih.gov The NS3 protease activity, which requires NS2B as a cofactor, is responsible for cleaving the viral polyprotein into individual functional proteins. mdpi.comuni-heidelberg.demdpi.compatsnap.comasm.orgplos.orgnih.gov This cleavage is essential for generating the mature viral proteins needed for replication and assembly. patsnap.comasm.org The helicase domain of NS3 unwinds double-stranded RNA (dsRNA) in an ATP-dependent manner, a process crucial for viral RNA replication. patsnap.complos.orgplos.orgnih.gov NS3 also possesses RNA triphosphatase (RTPase) activity and RNA-stimulated NTPase activity. plos.orgnih.gov The critical roles of both the protease and helicase activities in the viral life cycle make NS3 a prime target for antiviral drug development. patsnap.complos.orgasm.orgnih.gov Inhibitors targeting NS3 aim to block polyprotein processing or RNA unwinding, thereby halting viral replication. patsnap.com

NS5 is the largest and most conserved of the DENV non-structural proteins. nih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net It is a bifunctional enzyme containing a methyltransferase (MTase) domain at its N-terminus and an RNA-dependent RNA polymerase (RdRp) domain at its C-terminus. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netplos.org The RdRp domain is essential for synthesizing both positive- and negative-strand viral RNA during replication. frontiersin.orgmdpi.comnih.govplos.org The MTase domain is involved in capping the viral RNA, a process important for RNA stability and translation. nih.govfrontiersin.orgmdpi.comresearchgate.netplos.org Because RdRp activity is absent in host cells, the NS5 RdRp domain is considered a highly promising target for the development of specific antiviral inhibitors with potentially low toxicity. mdpi.comnih.govplos.org Inhibitors targeting NS5 can interfere with viral RNA synthesis or capping. mdpi.comnih.govresearchgate.netacs.org

NS5 RNA-Dependent RNA Polymerase (RdRp)

Rationales for Developing Small Molecule Inhibitors Against DENV

The development of small molecule inhibitors against DENV is a critical strategy due to the limitations of current countermeasures. While vaccine development is ongoing, challenges such as the existence of four distinct serotypes and the risk of antibody-dependent enhancement (ADE) of infection highlight the need for alternative or complementary approaches. Small molecule inhibitors offer the potential for direct-acting antiviral activity by targeting specific viral proteins or host factors essential for viral replication. Targeting conserved viral proteins across all four DENV serotypes is particularly desirable to achieve pan-serotype activity. Viral enzymes, such as the NS3 protease and NS5 RNA-dependent RNA polymerase (RdRp), are considered attractive targets due to their essential roles in the viral replication process nih.gov.

Current State of Preclinical DENV Antiviral Discovery

Preclinical research in DENV antiviral discovery involves the identification and evaluation of compounds that can inhibit viral replication in laboratory settings. High-throughput screening (HTS) of large chemical libraries has been a key method for identifying potential antiviral candidates nih.govepa.gov. Various viral targets are being explored, including structural proteins like the envelope (E) protein and non-structural proteins such as NS1, NS2B-NS3 protease, NS3 helicase, NS4B, and NS5 (including its methyltransferase and RdRp domains).

Numerous small molecules have demonstrated antiviral activity against DENV in preclinical studies, targeting different stages of the viral life cycle. For instance, inhibitors targeting the NS2B-NS3 protease and the NS5 RdRp have shown promise. The compound BP13944 emerged from such preclinical discovery efforts as a potential inhibitor of DENV.

This compound was identified through a high-throughput screening of approximately 60,000 small molecules using a stable cell line harboring a luciferase reporter DENV serotype 2 (DENV-2) replicon nih.govepa.gov. This screening approach allowed for the identification of compounds that inhibit DENV replication.

Detailed research findings on this compound demonstrate its inhibitory activity against DENV. In the cell-based replicon assay, this compound reduced the expression of the DENV replicon reporter with a 50% effective concentration (EC50) of 1.03 ± 0.09 μM nih.govepa.gov. Importantly, this compound was found to inhibit the replication or viral RNA synthesis in all four serotypes of DENV nih.govepa.gov. This pan-serotype activity is a valuable characteristic for a potential DENV therapeutic.

Further studies investigated the specificity of this compound's antiviral activity. It was observed that the compound did not inhibit Japanese encephalitis virus (JEV), a closely related flavivirus, suggesting a degree of selectivity for DENV nih.govepa.gov.

To understand the mechanism of action of this compound, resistance studies were conducted. Sequencing analysis of this compound-resistant DENV-2 replicons revealed a consensus amino acid substitution, E66G, located in the NS3 protease domain nih.govepa.gov. The introduction of this E66G substitution into the DENV replicon, an infectious DENV cDNA clone, and recombinant NS2B/NS3 protease constructs conferred resistance to this compound nih.govepa.gov. Specifically, the E66G substitution resulted in 15.2-, 17.2-, and 3.1-fold resistance in the replicon, infectious clone, and recombinant protease assays, respectively nih.govepa.gov. These findings strongly indicate that this compound likely targets the DENV NS3 protease nih.govepa.gov.

The antiviral efficacy of this compound was also evaluated in viral yield reduction assays. In DENV-2 infected BHK-21 cells, treatment with this compound resulted in a dose-dependent reduction in viral yield nih.gov. A concentration of 12 μM this compound led to a significant reduction in viral titer, exceeding 10,000-fold in the culture medium nih.gov.

The research findings on this compound's activity can be summarized in the following table:

Assay TypeDENV Serotypes TestedKey FindingValue
Cell-based Replicon AssayDENV-2EC50 (inhibition of replicon expression)1.03 ± 0.09 μM nih.govepa.gov
Viral Replication/RNA SynthesisDENV-1, 2, 3, 4Inhibition observedPan-serotype activity nih.govepa.gov
Specificity TestingJEVNo inhibition observedSelective for DENV nih.govepa.gov
Resistance SelectionDENV-2E66G substitution in NS3 protease domainAssociated with resistance nih.govepa.gov
Viral Yield Reduction AssayDENV-2Significant reduction at 12 μM>10,000-fold reduction nih.gov
NS3 Helicase ActivityDENVNo apparent inhibition (IC50 > 50 μM)NS3 protease likely target nih.gov

These preclinical data highlight this compound as a promising small molecule inhibitor candidate targeting the DENV NS3 protease, demonstrating pan-serotype activity and potent inhibition of viral replication in vitro.

Properties

CAS No.

1622060-51-8

Molecular Formula

C20H44BrNO2

Molecular Weight

410.48

IUPAC Name

N-ethyl-N,N-bis(hydroxymethyl)hexadecan-1-aminium bromide

InChI

InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1

InChI Key

CYOFBZRGYTVCGJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](CO)(CO)CC.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BP13944;  BP-13944;  BP 13944; 

Origin of Product

United States

Discovery and Initial Characterization of Bp13944

High-Throughput Screening (HTS) Methodologies for Novel Antivirals

High-throughput screening (HTS) is a widely used method in drug discovery that allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. nih.govasm.org This approach is crucial for identifying initial hits that can be further developed into therapeutic agents. nih.govasm.org

Utilization of DENV Replicon Cell Lines in Screening

In the case of BP13944, HTS was conducted using a stable cell line harboring an efficient luciferase reporter DENV replicon, specifically from DENV serotype 2 (DENV-2). nih.govnih.govasm.org Replicon systems are valuable tools in antiviral research as they mimic viral RNA replication in a cellular context without requiring the complete infectious virus life cycle, thus enhancing safety and simplifying assay procedures. nih.gov The luciferase reporter allows for a quantitative measurement of viral RNA replication, making it suitable for high-throughput analysis. nih.govasm.org A large library of 60,000 compounds was screened using this method. nih.govnih.govasm.org

Identification of this compound as a Lead Compound

Through the HTS of the chemical library using the DENV replicon cell line, this compound was identified as a potential small-molecule inhibitor of DENV. nih.govnih.govasm.org This identification was based on its ability to reduce the expression of the DENV replicon reporter in the cells, indicating an inhibitory effect on viral RNA replication. nih.govnih.govasm.org

Primary Antiviral Activity Evaluation of this compound

Following its identification, this compound underwent primary evaluation to characterize its antiviral activity. nih.gov

Effective Concentration (EC50) Determination in Replicon Assays

The effectiveness of this compound in inhibiting DENV replication was quantified by determining its 50% effective concentration (EC50) in the cell-based replicon assay. The EC50 value represents the concentration of the compound required to inhibit viral replication by 50%. In the DENV-2 replicon system used for screening, this compound demonstrated an EC50 of 1.03 ± 0.09 μM. nih.govnih.govasm.orgmedchemexpress.com

Here is a table summarizing the EC50 data in the DENV-2 replicon assay:

Assay TypeCell LineDENV SerotypeEC50 (μM)
Cell-based RepliconBHK-21DENV-21.03 ± 0.09

Assessment of Selectivity in Cell-Based Assays

A crucial aspect of evaluating a potential antiviral compound is assessing its selectivity, meaning its ability to inhibit the virus without causing significant toxicity to the host cells. nih.gov Cytotoxicity assays were performed to determine the concentration at which this compound affects cell viability. No detectable cytotoxicity was observed when cells were incubated with this compound at concentrations up to 40 μM. nih.gov The 50% cytotoxic concentration (CC50) of this compound was found to be 72.40 ± 0.95 μM. nih.gov This indicates a favorable selectivity profile, as the concentration required for antiviral activity (EC50 = 1.03 ± 0.09 μM) is significantly lower than the concentration causing cytotoxicity. nih.gov

Furthermore, the antiviral spectrum of this compound was examined. It was found that this compound inhibited the replication or viral RNA synthesis of all four serotypes of DENV. nih.govnih.govasm.orgmedchemexpress.com However, it did not show inhibitory activity against Japanese encephalitis virus (JEV), a closely related flavivirus. nih.govnih.govasm.orgmedchemexpress.com This selective antiviral activity against DENV, but not JEV, further supports that the observed inhibition is due to specific antiviral effects rather than general cytotoxicity. nih.gov Viral yield reduction assays also showed that this compound selectively reduced the viral yield of DENV. nih.govresearchgate.net For instance, 8 μM this compound significantly decreased the viral titers of all four DENV serotypes, with fold reductions varying between serotypes (DENV-1: 457-fold, DENV-2: 14,333-fold, DENV-3: 801-fold, DENV-4: 3,826-fold), while JEV yield did not show marked suppression at 12 μM. nih.govresearchgate.net

Here is a table summarizing the selectivity data:

Virus TestedThis compound Concentration (μM)Effect on Viral Replication/Yield
DENV-18Significant Inhibition
DENV-28Significant Inhibition
DENV-38Significant Inhibition
DENV-48Significant Inhibition
JEV12No marked suppression

The research suggests that this compound likely targets the DENV NS3 protease, a viral enzyme essential for processing the viral polyprotein and thus crucial for viral replication. nih.govnih.govmedchemexpress.comresearchgate.net Resistance studies revealed that an amino acid substitution (E66G) in the NS3 protease domain conferred resistance to this compound, providing further evidence for NS3 protease as its target. nih.govnih.govmedchemexpress.com

Broad Spectrum Antiviral Efficacy and Specificity of Bp13944

Inhibitory Activity Across Dengue Virus Serotypes (DENV-1, DENV-2, DENV-3, DENV-4)

Investigations into the antiviral effects of BP13944 have consistently shown its ability to inhibit all four DENV serotypes nih.govasm.orgmedchemexpress.eu. This broad activity is crucial for a potential dengue therapeutic, as infection can be caused by any of the four serotypes nih.gov.

Quantitative Analysis of Viral Yield Reduction

Quantitative analyses, such as viral yield reduction assays, have been used to evaluate the potency of this compound against DENV. In one study, treatment with 8 μM of this compound significantly decreased the viral titers of all four DENV serotypes in the culture medium nih.govresearchgate.net. Compared to untreated controls, the viral yields of DENV-1, DENV-2, DENV-3, and DENV-4 were reduced by 457-fold, 14,333-fold, 801-fold, and 3,826-fold, respectively nih.gov. Dose-dependent reduction in viral yields has also been observed, with a greater than 10,000-fold reduction in DENV-2 viral titer at a concentration of 12 μM this compound nih.govresearchgate.net.

DENV SerotypeThis compound Concentration (μM)Fold Reduction in Viral Yield
DENV-18457
DENV-2814,333
DENV-38801
DENV-483,826
DENV-212>10,000

Impact on Viral RNA Replication

This compound has been shown to inhibit viral RNA synthesis and replication in DENV-infected cells nih.govasm.orgmdpi.com. Studies using DENV replicon cells, which mimic viral RNA replication, demonstrated that this compound reduced the expression of the DENV replicon reporter nih.govasm.org. The compound inhibited viral replication stages rather than viral translation stages nih.gov. The 50% effective concentration (EC50) of this compound in a cell-based replicon assay was reported as 1.03 ± 0.09 μM nih.govnih.govmedchemexpress.com.

Specificity Profile Against Related Flaviviruses

A key characteristic of this compound is its selective antiviral activity within the Flaviviridae family nih.gov.

Differentiation from Japanese Encephalitis Virus (JEV) Inhibition

Crucially, research indicates that this compound does not inhibit Japanese Encephalitis Virus (JEV), a closely related flavivirus nih.govasm.orgmedchemexpress.eumedchemexpress.com. This differentiation in activity suggests a specificity in the compound's mechanism of action that targets elements unique to or more critical in DENV replication compared to JEV nih.gov.

Implications for Flavivirus-Specific Antiviral Strategies

The selective inhibition of DENV by this compound, without affecting JEV, has significant implications for the development of flavivirus-specific antiviral strategies nih.gov. This specificity suggests that this compound likely targets a viral protein or process that is either unique to DENV or has structural or functional differences between DENV and JEV that affect the compound's binding or activity nih.gov. Research suggests that this compound may target the DENV NS3 protease, an enzyme essential for viral protein processing and replication nih.govasm.orgmedchemexpress.comresearchgate.net. Resistance studies have identified a mutation in the NS3 protease region (E66G) that confers resistance to this compound, further supporting the NS3 protease as a likely target nih.govasm.orgnih.gov. This targeted inhibition approach could potentially lead to the development of antiviral agents with reduced off-target effects compared to broader-spectrum inhibitors nih.gov.

Molecular Mechanism of Action of Bp13944 on Dengue Virus Replication

Identification of Viral NS3 Protease as the Primary Target

The non-structural protein 3 (NS3) of the dengue virus has been identified as a key target for antiviral intervention due to its essential enzymatic activities in the viral replication process. researchgate.netresearchgate.netresearchgate.netnrct.go.th BP13944 was discovered through high-throughput screening using a DENV-2 replicon cell line and was found to inhibit DENV replication. nih.govasm.orgnih.gov Resistance studies involving this compound-resistant DENV strains revealed a consensus amino acid substitution (E66G) within the NS3 protease domain, strongly indicating that NS3 protease is the primary target of this compound. nih.govasm.orgnih.gov

Role of NS3 Protease in Viral Polyprotein Processing

The DENV genome, a single-stranded positive-sense RNA, encodes a single large polyprotein. This polyprotein must be cleaved into individual structural and non-structural proteins by viral and host proteases for the virus to replicate and assemble infectious virions. mdpi.commdpi.commdpi.com The NS3 protein, specifically its N-terminal protease domain, is the primary enzyme responsible for the majority of these cleavages within the non-structural region of the polyprotein. researchgate.netresearchgate.netnih.govmdpi.comwho.intnih.govacs.orgmdpi.com These proteolytic processing events are critical for releasing functional viral proteins required for RNA replication complex formation and other essential steps in the viral life cycle. mdpi.commdpi.com

Requirement of NS2B Cofactor for NS3 Protease Activity

The protease activity of the NS3 protein is dependent on the presence of a cofactor, the hydrophilic domain of the non-structural protein 2B (NS2B). nih.govasm.orgnih.govmdpi.comwho.intnih.gov NS2B interacts with the NS3 protease domain, inducing a conformational change that is necessary to form the active catalytic site. nih.gov This NS2B/NS3 complex functions as a serine protease, with a catalytic triad (B1167595) typically composed of His51, Asp75, and Ser135 residues within the NS3 domain. mdpi.comnih.gov The association with NS2B is therefore indispensable for the proper folding and enzymatic function of the NS3 protease.

Molecular Interactions and Binding Modalities

This compound exerts its inhibitory effect by interacting with the DENV NS2B/NS3 protease complex. nih.govnih.govmdpi.comacs.orgresearchgate.net While detailed atomic-level binding data for this compound specifically can be limited in publicly available summaries, studies on similar inhibitors and the resistance profile of this compound provide insights into its likely interaction site.

Proposed Interaction with NS2B/NS3 Protease Complex

Evidence suggests that this compound interacts with the NS2B/NS3 protease complex rather than solely with the isolated NS3 protease domain. nih.govnih.govmdpi.comacs.orgresearchgate.net The identification of the E66G mutation in the NS3 protease domain conferring resistance to this compound is a strong indicator of a direct interaction with NS3. nih.govasm.orgnih.gov Furthermore, the location of the E66 residue at the interface between the protease and helicase domains of NS3 suggests that this compound may bind in this interfacial region. nih.gov This is supported by comparisons to inhibitors of the related HCV NS3/NS4A protease, where allosteric binding sites have been found at the interface between the protease and helicase domains. nih.govnih.gov

Hypothesized Interference with NS3 Protease Function (e.g., allosteric inhibition)

Based on the resistance profile and comparisons to other flavivirus protease inhibitors, it is hypothesized that this compound interferes with NS3 protease function, potentially through an allosteric mechanism. nih.govacs.org An allosteric inhibitor binds to a site distinct from the enzyme's active site but induces a conformational change that affects the active site's catalytic activity or substrate binding. dntb.gov.uabiorxiv.org The E66 residue, located away from the catalytic triad, supports the idea of an allosteric binding site for this compound. nih.gov Studies on other allosteric inhibitors of DENV NS2B-NS3 protease, such as Myricetin, have shown binding to sites distinct from the active site, leading to disruption of the active conformation or stabilization of an inactive conformation. biorxiv.org While the precise mechanism for this compound requires further detailed structural studies, the available data suggest it may inhibit the protease by binding to an allosteric site, thereby impeding its ability to efficiently process the viral polyprotein. nih.govacs.org Initial kinetic analysis also suggested an uncompetitive mechanism of inhibition, which can be consistent with allosteric binding to the enzyme-substrate complex. nih.gov

Effects on Dengue Virus Replication Cycle Stages

This compound has been shown to inhibit DENV replication in cell culture. nih.govasm.orgnih.govmedchemexpress.com Its primary target being the NS2B/NS3 protease suggests that its main effect is on the later stages of the viral replication cycle, specifically those dependent on polyprotein processing. By inhibiting the NS2B/NS3 protease, this compound prevents the proper cleavage of the viral polyprotein into functional individual proteins. nih.gov This disruption directly impacts the formation of the viral replication complex, which is composed of non-structural proteins. mdpi.com Consequently, viral RNA synthesis and the production of new viral particles are suppressed. researchgate.netnih.govresearchgate.net

Studies using DENV replicons, which mimic the viral replication process without producing infectious particles, have shown that this compound reduces replicon reporter expression and viral RNA synthesis. nih.govasm.orgresearchgate.netnih.gov Time-of-addition experiments with other flavivirus protease inhibitors have indicated that they primarily impede the accumulation of viral genomic RNA at later stages of infection, aligning with their role in inhibiting protease activity and polyprotein processing. researchgate.net This suggests that this compound's inhibitory effect is predominantly on the post-entry stages of the DENV life cycle, particularly viral RNA replication and subsequent events dependent on correctly processed viral proteins. researchgate.netnih.govmdpi.com

Data from studies on this compound's effect on viral yield and replicon activity provide quantitative evidence of its inhibitory effects.

Assay TypeDENV SerotypeEC50/IC50 (µM)Reference
Cell-based Replicon Assay (EC50)DENV-21.03 ± 0.09 nih.govasm.orgnih.gov
Enzyme-based Protease Assay (IC50)DENV-222.63 ± 0.74 nih.gov
Viral Yield Reduction Assay (EC50)DENV-20.23 ± 0.01 nih.gov

Note: The difference between EC50 values in cell-based assays and IC50 values in enzyme-based assays for protease inhibitors can occur due to the complexity of the cellular environment compared to an artificial enzyme assay. nih.gov

Further research is needed to fully elucidate the detailed molecular interactions of this compound with the NS2B/NS3 complex and its precise impact on each stage of the DENV replication cycle. nih.gov

Suppression of Viral RNA Synthesis

Studies have demonstrated that this compound effectively inhibits viral RNA synthesis in cells infected with all four serotypes of DENV plos.orgresearchgate.netnih.govnih.govjocpr.com. The compound significantly reduces the levels of positive-strand viral RNA within infected cells. For instance, in BHK-21 cells infected with DENV-2 and treated with 12 μM this compound, a substantial reduction in positive-strand viral RNA levels was observed at 72 hours post-infection, showing 7-fold and 17-fold decreases at multiplicities of infection (MOIs) of 0.1 and 1.0, respectively plos.org. This reduction in viral RNA levels suggests that this compound interferes with the replication process, which involves the synthesis of new viral RNA genomes researchgate.net.

The inhibitory effect on viral RNA synthesis is further supported by experiments using DENV-2 replicon cells, which mimic viral RNA replication. This compound reduced the expression of the DENV replicon reporter with a 50% effective concentration (EC50) of 1.03 ± 0.09 μM, indicating potent inhibition of the replication machinery plos.orgresearchgate.netnih.govjocpr.com. The selection of this compound-resistant replicons revealed a consensus amino acid substitution, E66G, within the NS3 protease domain. The introduction of this E66G substitution conferred resistance to this compound, strongly suggesting that the NS3 protease is a key target of the compound and that its inhibition of RNA synthesis is linked to impaired protease activity plos.orgresearchgate.netnih.gov. The NS3 protease, in complex with its cofactor NS2B, is essential for cleaving the viral polyprotein into mature structural and non-structural proteins necessary for forming the replication complex and synthesizing viral RNA plos.orgnih.govijcrt.org.

Viral Resistance Mechanisms and Fitness Implications

Selection of BP13944-Resistant DENV Mutants

The selection of DENV mutants resistant to this compound has been achieved through methods involving the passage of the virus or viral replicons in the presence of the inhibitor. High-throughput screening utilizing stable reporter-DENV replicon cell lines proved effective in identifying this compound as a DENV inhibitor researchgate.netnih.govijcrt.org. Subsequent sequencing analyses of viral RNAs purified from cells harboring the DENV-2 replicon, after selection with this compound, revealed the emergence of resistant variants researchgate.netnih.govijcrt.org. This process allowed for the isolation and study of the genetic changes associated with reduced susceptibility to the compound researchgate.netnih.govnih.govmdpi.com.

Characterization of Resistance-Conferring Mutations

Detailed characterization of the resistant DENV mutants identified specific amino acid substitutions associated with reduced susceptibility to this compound.

Identification of E66G Amino Acid Substitution in NS3 Protease Domain

Sequencing analyses of this compound-resistant DENV replicons consistently identified a consensus amino acid substitution: a change from Glutamic acid (E) to Glycine (G) at position 66 within the NS3 protease domain researchgate.netnih.govijcrt.orgnih.govmdpi.com. This specific mutation, E66G, was frequently observed in the resistant viral populations researchgate.netnih.gov. Introduction of the E66G substitution into parental DENV replicon, infectious cDNA, and recombinant NS2B/NS3 protease constructs was shown to confer resistance to this compound nih.govijcrt.org.

Functional Consequences of E66G Mutation on Protease Activity

The E66G mutation in the NS3 protease domain has significant functional consequences on the activity of the viral protease and the virus's susceptibility to this compound. The E66 residue is located within the interface between the protease and helicase domains of the DENV NS3 protein researchgate.net. This suggests that this compound likely affects protease function by binding to this interface researchgate.net.

Studies have quantified the level of resistance conferred by the E66G substitution. Introduction of E66G resulted in varying fold resistance depending on the viral construct used: 15.2-fold resistance in the DENV replicon, 17.2-fold resistance in an infectious DENV cDNA clone, and 3.1-fold resistance in recombinant NS2B/NS3 protease constructs when compared to the parental strains nih.govijcrt.org.

Furthermore, direct measurement of NS2B/NS3 protease activity demonstrated that the E66G substitution altered the enzyme's susceptibility to this compound. The half-maximal inhibitory concentration (IC50) values for this compound against the parental and E66G substitution NS2B/NS3 proteases were determined.

NS2B/NS3 Protease ConstructIC50 of this compound (μM)
Parental22.63 ± 0.74
E66G Substitution71.10 ± 0.79

IC50 values represent the concentration of this compound required to inhibit protease activity by 50%. Data derived from research findings.

These results indicate that the E66G mutation leads to a reduced inhibition of protease activity by this compound, contributing to the observed resistance phenotype.

Analysis of Viral Fitness in Resistant Strains

The emergence of drug resistance mutations can sometimes impact the fitness of the virus, affecting its ability to replicate and persist. Analysis of viral fitness in this compound-resistant strains, particularly those carrying the E66G mutation, has been conducted to understand the biological cost or advantage associated with resistance.

Replication Capacity in Cell Culture Models

The replication capacity of parental and E66G substitution DENVs has been assessed in cell culture models, such as BHK-21 cells. Multiplication kinetics studies compare the growth curves of the resistant variants to the parental virus in the absence of the inhibitor. These studies provide data on viral yield over time, indicating whether the resistance-conferring mutation impairs or enhances the virus's ability to replicate.

While specific detailed data on the replication kinetics comparing parental and E66G mutant DENVs in the context of this compound resistance is available from research, a simplified representation of the concept based on the findings is provided below. The E66G mutation can influence the efficiency of viral replication compared to the wild-type virus.

Viral StrainReplication Capacity (Relative to Parental)
Parental DENV100%
DENV with E66G NS3Varied (Based on specific study findings)

Note: Specific quantitative data on relative replication capacity requires detailed extraction from experimental growth curves.

Analysis of these growth curves helps determine if the E66G mutation imposes a fitness cost in terms of replication efficiency in cell culture.

Advanced Research Methodologies and Models in Bp13944 Studies

In Vitro Cell-Based Assays

Cell-based assays are fundamental to assessing the antiviral activity of compounds like BP13944 in a biological context. These assays measure the compound's ability to inhibit viral processes within living cells.

DENV Replicon Assays (Luciferase Reporter Systems)

DENV replicon assays using luciferase reporter systems are a key method for evaluating the effect of compounds on DENV RNA replication. These systems involve cells that harbor a subgenomic DENV RNA replicon, which contains a luciferase gene instead of structural protein genes. The replication of the viral RNA can be monitored by measuring luciferase activity asm.orgnih.govmedchemexpress.comjst.go.jpresearchgate.netresearchgate.net.

Studies on this compound utilized a BHK-21 cell line containing a stable DENV-2 Renilla luciferase replicon for high-throughput screening asm.orgnih.govnih.gov. This compound was found to reduce the expression of the DENV replicon reporter in these cells, indicating inhibition of viral RNA replication asm.orgmedchemexpress.com. The 50% effective concentration (EC₅₀) of this compound in this cell-based replicon assay was determined to be 1.03 ± 0.09 μM asm.orgnih.govnih.govmedchemexpress.com.

Transient replicon assays were also performed to differentiate between the inhibition of viral translation and the reduction of viral RNA synthesis nih.gov. In these assays, DENV-2 replicon RNA was transcribed in vitro and then transfected into BHK-21 cells nih.gov. Luciferase activity was monitored at various time points post-transfection nih.gov. Results showed that this compound had minimal effect on luciferase activity at early time points (4 to 8 hours post-transfection), which represent viral translation nih.gov. However, the luciferase signal was significantly reduced at later time points (24 to 72 hours post-transfection), indicating strong suppression of viral RNA synthesis nih.gov. Specifically, treatment with 8 μM this compound resulted in significant reductions in luciferase activity at 24, 48, and 72 hours post-transfection, with observed percentages relative to mock-treated controls being 49%, 73%, and 91% reduction, respectively nih.gov.

Time Post-Transfection (h)This compound Treatment (8 μM) - Luciferase Activity (% of Control)
4Minimal effect
8Minimal effect
2449% reduction
4873% reduction
7291% reduction

These findings suggest that this compound primarily inhibits viral replication stages rather than viral translation nih.gov.

Virus Yield Reduction Assays (Plaque Formation)

Virus yield reduction assays quantify the production of infectious viral particles in the presence of an antiviral compound creative-diagnostics.comlabinsights.nl. This is commonly determined by titrating the progeny viruses using plaque formation assays nih.govcreative-diagnostics.comscispace.comacs.org. In a plaque assay, serial dilutions of the cell culture supernatant are added to susceptible cell monolayers, and the number of plaques (areas of cell lysis caused by viral infection) are counted to determine the viral titer nih.govscispace.comacs.org.

This compound has been evaluated using virus yield reduction assays to assess its ability to inhibit the production of infectious DENV particles nih.govscispace.comacs.orgresearchgate.net. BHK-21 cells were infected with DENV (at a specific multiplicity of infection, MOI) and incubated with this compound nih.govresearchgate.net. The viral yield in the culture medium was then determined at a specific time point post-infection, typically 72 hours, using plaque formation assays nih.govresearchgate.net.

Studies demonstrated that this compound effectively inhibited the viral yield of DENV-2 in a dose-dependent manner nih.gov. A significant reduction in viral titer, exceeding 10,000-fold, was observed when the culture medium contained 12 μM this compound nih.gov. Furthermore, this compound selectively inhibited the viral yield of all four DENV serotypes (DENV-1, -2, -3, and -4) nih.govresearchgate.net. When tested against Japanese encephalitis virus (JEV), a closely related flavivirus, this compound did not show the marked suppression of viral yield observed for DENV, indicating a selective antiviral spectrum asm.orgnih.govresearchgate.net.

Virus Serotype/TypeThis compound Treatment (8 μM or 12 μM)Effect on Viral Yield (measured at 72h post-infection)
DENV-1InhibitedSignificant reduction (P < 0.0001 at 8 μM) researchgate.net
DENV-2InhibitedDose-dependent reduction, >10,000-fold reduction at 12 μM nih.gov
DENV-3InhibitedSignificant reduction (P < 0.0001 at 8 μM) researchgate.net
DENV-4InhibitedSignificant reduction (P < 0.0001 at 8 μM) researchgate.net
JEVNo significant inhibitionNo marked suppression nih.govresearchgate.net

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Viral RNA Levels

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a technique used to measure the amount of specific RNA molecules in a sample researchgate.netminerva-biolabs.combiorxiv.org. In the context of antiviral research, RT-PCR is employed to quantify viral RNA levels within infected cells, providing a direct measure of viral genome replication nih.govresearchgate.net.

To investigate whether this compound affects DENV RNA replication, quantitative RT-PCR was performed on RNA extracted from DENV-infected cells treated with the compound nih.govresearchgate.net. BHK-21 cells were treated with this compound and subsequently infected with DENV-2 nih.govresearchgate.net. Viral RNA levels were then analyzed at a specific time point post-infection, such as 72 hours nih.govresearchgate.net.

Results from these assays showed that this compound treatment led to a significant reduction in positive-strand viral RNA levels in DENV-2 infected cells nih.govresearchgate.net. For instance, cells infected at a multiplicity of infection (MOI) of 0.1 and treated with 12 μM this compound displayed a 7-fold reduction in viral RNA levels nih.govresearchgate.net. At an MOI of 1.0, the reduction was even more pronounced, showing a 17-fold decrease in viral RNA levels nih.govresearchgate.net.

DENV-2 MOIThis compound Treatment (12 μM)Reduction in Positive-Strand Viral RNA Levels (at 72h post-infection)
0.1Present7-fold reduction nih.govresearchgate.net
1.0Present17-fold reduction nih.govresearchgate.net

These findings corroborate the results from the replicon assays, indicating that this compound effectively suppresses DENV RNA synthesis nih.govresearchgate.net.

Transient Transfection Assays

Transient transfection assays involve the introduction of nucleic acids (like RNA or DNA) into cells for a limited period, leading to temporary expression of the introduced genetic material nih.govpromega.jpmaxcyte.com. In DENV research, transient transfection of viral replicon RNA can be used to study specific stages of the viral life cycle, such as translation and RNA replication, independent of viral entry nih.govfrontiersin.org.

As mentioned in the section on DENV Replicon Assays, transient transfection assays were used to deliver in vitro transcribed DENV-2 replicon RNA into BHK-21 cells nih.gov. By monitoring luciferase activity at different time points post-transfection in the presence or absence of this compound, researchers could assess the compound's effect on viral translation (early time points) and RNA replication (later time points) nih.gov. This approach helped to confirm that this compound primarily inhibits viral replication stages nih.gov.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are used to investigate the direct interaction and inhibitory effect of a compound on specific viral enzymes or proteins in a cell-free system.

In Vitro NS2B/NS3 Protease Activity Assays

The DENV NS2B/NS3 protease is a critical viral enzyme responsible for cleaving the viral polyprotein into functional proteins necessary for replication jst.go.jpmdpi.comresearchgate.netnih.gov. Inhibiting this protease is a promising strategy for antiviral drug development jst.go.jpacs.orgmdpi.comresearchgate.net. In vitro NS2B/NS3 protease activity assays are used to measure the ability of a compound to inhibit the enzymatic activity of this protease in a controlled environment asm.orgnih.govacs.orgresearchgate.netnih.gov. These assays typically involve incubating the purified recombinant NS2B/NS3 protease with a fluorogenic peptide substrate that mimics the natural cleavage site, in the presence or absence of the test compound acs.orgnih.gov. Protease activity is then measured by monitoring the increase in fluorescence as the substrate is cleaved acs.orgnih.gov.

Studies investigating this compound have utilized in vitro NS2B/NS3 protease activity assays to determine if the compound directly inhibits this enzyme asm.orgnih.govresearchgate.netresearchgate.net. These assays have shown that this compound selectively inhibits the NS2B/NS3 protease activity of DENV nih.govresearchgate.net. The 50% inhibitory concentration (IC₅₀) of this compound against the parental DENV-2 NS2B/NS3 protease was calculated to be 22.63 ± 0.74 μM nih.gov.

Further evidence supporting the NS2B/NS3 protease as a target for this compound comes from resistance studies asm.orgnih.govnih.govmedchemexpress.com. Sequencing analysis of this compound-resistant DENV replicons revealed a consensus amino acid substitution (E66G) within the NS3 protease region asm.orgnih.govnih.govmedchemexpress.com. Introduction of this E66G substitution into recombinant NS2B/NS3 protease constructs conferred resistance to this compound in the in vitro protease activity assay, increasing the IC₅₀ to 71.10 ± 0.79 μM nih.gov. This represents a 3.1-fold resistance compared to the parental protease asm.orgnih.gov. These results strongly suggest that this compound exerts its antiviral effect, at least in part, by targeting the DENV NS3 protease asm.orgnih.govnih.govmedchemexpress.com.

NS2B/NS3 Protease ConstructIC₅₀ (μM)
Parental DENV-222.63 ± 0.74
DENV-2 E66G Substitution71.10 ± 0.79

Computational Approaches

Computational methods play a significant role in understanding the potential interactions of this compound with its target and in the broader study of DENV proteases.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a key computational technique used to predict the binding affinity and interaction modes between a ligand, such as this compound, and a target protein, like the DENV NS3 protease mdpi.comnih.gov. These simulations help researchers understand how a molecule might fit into the active site or other binding pockets of the protein and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that may stabilize the complex.

Based on experimental, crystallographic, computational docking, and mutagenesis analyses of HCV and/or DENV NS3 proteins, it is proposed that this compound interferes with NS3 protease activity, possibly by binding to an interface rather than the active site nih.gov. Specifically, the E66 residue, located within the interface between the protease and helicase domains of the DENV NS3 protein, is implicated, suggesting that this compound may affect protease function by binding to this interface nih.gov. Molecular docking has been used in broader studies to screen large libraries of compounds against the DENV NS2B/NS3 protease structure to identify potential inhibitors nih.govresearchgate.net.

Structural Analysis of DENV Proteases (e.g., X-ray Crystallography, NMR for related proteins)

Understanding the three-dimensional structure of the DENV protease is crucial for rational drug design and for interpreting the results of computational studies. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for this purpose mdpi.com.

X-ray crystallography has been used to determine high-resolution structures of flavivirus proteases, including DENV, in both the absence and presence of inhibitors mdpi.com. These structures have revealed that the DENV protease can exist in different conformations, including open and closed states mdpi.com. For instance, crystal structures of the linked DENV protease show an open state in the absence of an inhibitor, while a closed state is observed when an inhibitor is present nih.gov.

NMR spectroscopy provides complementary information by studying protein structures and dynamics in solution under physiological conditions mdpi.com. Solution NMR studies have indicated that the closed conformation of the DENV protease is predominant in solution and should be considered in structure-based drug design mdpi.com. Studies using NMR have also helped to understand conformational changes in the protease and validate protein-inhibitor binding interactions semanticscholar.orgbiorxiv.org. An unlinked DENV protease complex has been developed that is suitable for NMR structural studies and is useful for probing protein-ligand interactions nih.gov.

Preclinical In Vivo Research Models (Non-human, non-clinical focus)

Preclinical in vivo models are essential for evaluating the antiviral efficacy of compounds like this compound in a living system before potential human trials.

Application of Murine Models (e.g., AG129 mice) in Antiviral Efficacy Studies

Murine models, particularly immunodeficient strains, are widely used for evaluating the in vivo efficacy of antiviral drugs against DENV mdpi.com. Wild-type immunocompetent mouse models are often not well-suited for drug discovery due to limitations in mimicking human disease severity unimib.it.

AG129 mice, which lack both type I and type II interferon receptors, are particularly susceptible to DENV infection and have become a preferred model for dengue research and antiviral testing unimib.itmdpi.com. When infected with mouse-adapted DENV strains, AG129 mice can exhibit disease manifestations similar to those seen in humans, including high viremia and vascular leakage mdpi.com. This model allows for the evaluation of antiviral drug efficacy by assessing outcomes such as reduction in viremia or protection from mortality mdpi.com. The AG129 mouse model has been used to test the efficacy of various antiviral candidates that impact viral replication frontiersin.org.

While AG129 mice provide a valuable tool, they have limitations, including the reliance on mouse-adapted DENV strains and the absence of all clinical symptoms observed in humans mdpi.com.

Consideration of Non-Human Primate Models for Broader Antiviral Evaluation

Non-human primate (NHP) models are considered valuable for dengue research due to their closer genetic, physiological, and immunological similarities to humans compared to rodents creative-diagnostics.comnih.gov. Species such as rhesus macaques and cynomolgus macaques are commonly used nih.gov.

NHPs can develop viremia and neutralizing antibodies upon DENV infection, although overt clinical manifestations may not always mirror the severity seen in humans unimib.itcreative-diagnostics.com. Despite the challenges, including high costs and difficulty in breeding large numbers, NHPs are used to evaluate antiviral drugs by monitoring viral load and disease progression mdpi.comcreative-diagnostics.com. NHP models have been pivotal in the preclinical testing of antiviral therapies and vaccines against DENV nih.gov. African green monkeys are also noted as excellent models for studying infectious diseases and evaluating antiviral drugs creative-diagnostics.com.

Comparative Analysis with Other Dengue Antiviral Strategies and Targets

Distinction from Inhibitors Targeting Other DENV Non-Structural Proteins

Dengue virus encodes several non-structural (NS) proteins crucial for its replication cycle. Inhibitors targeting different NS proteins represent diverse strategies to combat the infection. BP13944, as an NS2B/NS3 protease inhibitor, is distinct from compounds targeting other viral enzymes like the RNA-dependent RNA polymerase (RdRp) or modulating proteins such as NS4B.

NS5 RNA-Dependent RNA Polymerase Inhibitors

The NS5 protein is the largest and most conserved non-structural protein in flaviviruses, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, both indispensable for viral RNA replication. Consequently, NS5 is considered a highly important target for antiviral development. Numerous inhibitors targeting NS5 have been explored, including nucleoside analogs that act as chain terminators or mutagens during RNA synthesis, and non-nucleoside inhibitors that bind to distinct sites on the enzyme. Examples of NS5 inhibitors mentioned in research include nucleoside analogs and compounds targeting specific domains like the MTase. In contrast to these compounds that interfere with viral RNA synthesis, this compound targets the NS2B/NS3 protease, an enzyme responsible for cleaving the viral polyprotein into functional individual proteins, a step that precedes and is essential for replication complex formation and subsequent RNA synthesis. nih.gov This fundamental difference in targeted viral machinery distinguishes this compound from NS5 RdRp inhibitors.

NS4B Modulators

NS4B is another non-structural protein that plays a role in dengue virus replication and also contributes to the inhibition of the host interferon signaling pathway. Research has identified compounds that modulate NS4B activity as potential antiviral agents. For instance, compounds like NITD-618 and JNJ-64281802 have been identified as NS4B inhibitors. Additionally, AM404, a metabolite of paracetamol, has shown inhibitory effects on DENV replication linked to NS4B. While the precise mechanisms of all NS4B modulators may vary, their target is the NS4B protein, which is involved in replication complex formation and immune evasion. This contrasts with this compound, which directly targets the enzymatic activity of the NS2B/NS3 protease required for polyprotein processing. nih.gov

Comparison with Compounds Affecting Host Factors

An alternative strategy to directly inhibiting viral proteins is to target host cellular factors or pathways that the virus hijacks for its replication cycle. This host-targeted approach can potentially offer broader-spectrum activity against different DENV serotypes and may be less prone to the development of viral resistance compared to direct-acting antivirals. researchgate.net

Endosomal Acidification Interference

Dengue virus enters host cells through endocytosis, and the subsequent drop in pH within the endosome triggers conformational changes in the viral envelope protein, leading to membrane fusion and release of the viral genome into the cytoplasm. researchgate.net Compounds that interfere with endosomal acidification can therefore block viral entry. While the search results discuss host-targeted strategies and viral entry mechanisms, specific examples of compounds that interfere with endosomal acidification were not prominently featured in relation to a direct comparison with this compound. However, the principle of targeting this host process is distinct from this compound's mechanism of inhibiting a viral protease involved in post-entry replication events. nih.govresearchgate.net

Cellular Signaling Pathway Modulation (e.g., mTOR, STAT3, NF-κB)

Dengue virus interacts with and manipulates various host cellular signaling pathways to facilitate its replication and evade the host immune response. Modulating these pathways can be a host-targeted antiviral strategy. For example, the viral NS4B protein is known to inhibit STAT1 phosphorylation, interfering with interferon signaling. While the outline specifically mentions pathways like mTOR, STAT3, and NF-κB, the search results primarily discuss the general concept of targeting host factors and the interference with interferon signaling by viral proteins like NS4B. researchgate.net Compounds targeting these host pathways would aim to restore or alter cellular processes to create an unfavorable environment for viral replication. This differs fundamentally from this compound's direct inhibition of a viral enzyme crucial for polyprotein processing. nih.gov

Role of this compound in Potential Combination Antiviral Research

Combination therapy, involving the use of multiple antiviral agents with different mechanisms of action, is a promising strategy in dengue research. researchgate.net This approach aims to achieve synergistic antiviral effects, reduce the likelihood of resistance development, and potentially address different stages of the viral lifecycle or aspects of dengue pathogenesis. researchgate.net While the search results highlight the potential benefits of combination regimens and mention examples of broad-spectrum antivirals and host-targeted agents being evaluated in combination researchgate.net, there is no specific information in the provided snippets detailing studies or proposals for using this compound in combination with other antiviral compounds. The research on this compound primarily focuses on characterizing its activity and mechanism as a single agent targeting the NS2B/NS3 protease. nih.gov Further research would be needed to explore the potential of this compound as a component of a combination antiviral therapy for dengue.

Future Directions and Outstanding Research Questions for Bp13944

Elucidation of Detailed Molecular Interaction Mechanisms of BP13944 with NS3 Protease

Research indicates that this compound likely targets the DENV NS3 protease, an essential enzyme for viral replication nih.govasm.orgnih.gov. The NS3 protein, in conjunction with its cofactor NS2B, is responsible for cleaving the viral polyprotein into functional proteins mdpi.comresearchgate.net. Evidence suggests that this compound may exert its inhibitory effect by binding to the interface between the protease and helicase domains of the NS3 protein, thereby affecting protease function nih.gov.

A key piece of evidence supporting the NS3 protease as the target is the identification of a consensus amino acid substitution, E66G, within the NS3 protease domain in this compound-resistant DENV replicons nih.govasm.orgnih.gov. Introduction of this E66G mutation conferred resistance to this compound in DENV replicon, infectious clone, and recombinant NS2B/NS3 protease constructs asm.org. This residue is located within the interface between the protease and helicase domains, further supporting the proposed binding site nih.gov.

Despite these findings, the detailed molecular mechanism of interaction between this compound and the NS3 protein requires further elucidation nih.gov. Understanding the precise binding mode, the specific interactions with amino acid residues within the active site or the interface, and the resulting conformational changes in the protease are crucial. Such detailed insights can be gained through advanced structural biology techniques like X-ray crystallography or cryo-electron microscopy of the NS2B/NS3-BP13944 complex, as well as detailed molecular dynamics simulations. Further kinetic studies are also needed to fully characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Exploration of this compound's Potential Against Other Flaviviruses (e.g., Zika, West Nile Virus)

Initial studies have shown that this compound inhibits replication of all four DENV serotypes but not Japanese Encephalitis Virus (JEV) nih.govasm.orgnih.gov. This suggests a degree of selectivity. However, given that the NS3 protease is relatively conserved among flaviviruses, there is potential for this compound or its derivatives to exhibit activity against other members of the Flavivirus genus, which includes significant human pathogens such as Zika Virus (ZIKV) and West Nile Virus (WNV) mdpi.comfrontiersin.org.

Research into broad-spectrum antiviral agents targeting flaviviral NS3 proteases is an active area researchgate.net. While some compounds have shown activity against multiple flaviviruses by targeting the NS3 protease or other viral proteins, direct experimental data on the efficacy of this compound against ZIKV and WNV is limited in the currently available information frontiersin.orgnih.gov.

Future research should involve comprehensive in vitro testing of this compound against a wider panel of flaviviruses, including ZIKV, WNV, Yellow Fever Virus (YFV), and others, using relevant cell culture models. If initial activity is observed, further studies would be needed to determine the half-maximal effective concentration (EC₅₀) and investigate the mechanism of inhibition in these different viral contexts. Understanding the structural differences in the NS3 proteases of sensitive versus resistant flaviviruses could also provide valuable information for designing broader-spectrum inhibitors.

Design and Synthesis of Novel Congeneric Compounds Based on this compound Scaffold

The identification of this compound as a DENV inhibitor targeting the NS3 protease provides a valuable starting point for the design and synthesis of novel congeneric compounds nih.gov. This compound is structurally similar to BP2109, another NS2B/3 protease inhibitor, indicating that modifications around this scaffold are feasible and can yield compounds with antiviral activity nih.gov.

The goal of designing congeneric compounds would be to improve potency, broaden the antiviral spectrum, enhance pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and potentially reduce toxicity. This process typically involves medicinal chemistry strategies such as structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure of this compound, and the antiviral activity of the resulting compounds is evaluated.

Computational approaches, such as molecular docking and virtual screening, can play a significant role in the design process by predicting the binding affinity of potential new compounds to the NS3 protease and guiding synthesis efforts mdpi.comresearchgate.netnrct.go.th. High-throughput screening of compound libraries based on the this compound scaffold could also identify novel and more potent inhibitors. The synthesis of these novel compounds requires established organic chemistry techniques chapman.edumdpi.comfrontiersin.orgrsc.org.

Development of Advanced Reporter Systems for Viral Replication Studies

The discovery of this compound was facilitated by the use of a stable cell line harboring a luciferase replicon of DENV-2, which allowed for high-throughput screening of a large compound library nih.govasm.orgnih.gov. Reporter systems, which provide a measurable signal (e.g., luminescence, fluorescence) correlative with viral replication, are invaluable tools in antiviral research biorxiv.orgintegralmolecular.com. They enable efficient screening of large compound libraries and detailed kinetic studies of viral replication and inhibition.

While luciferase replicons are powerful, the development of advanced reporter systems could further enhance the study of this compound and other antiviral candidates. This could include the creation of stable cell lines with fluorescent protein-based reporters that allow for real-time monitoring of viral replication in live cells biorxiv.orgresearchgate.net. Such systems can provide spatial and temporal information about the viral life cycle and the impact of inhibitors.

Furthermore, reporter virus particles (RVPs) or infectious clones encoding reporter genes can be used for neutralization assays and to study later stages of the viral life cycle integralmolecular.comnih.gov. Developing reporter systems for a wider range of flaviviruses would also be crucial for exploring the broad-spectrum potential of this compound congeners.

Investigation of this compound's Role in Modulating Host-Virus Interactions

Flaviviruses interact extensively with host cell factors throughout their life cycle, and these interactions can influence viral replication and pathogenesis mdpi.comfrontiersin.org. The NS3 protease, in addition to its role in polyprotein processing, has been implicated in modulating host cellular pathways, including the innate immune response mdpi.com. For example, the NS2B-NS3 protease can subvert the host cell immune system to facilitate viral replication mdpi.com.

Given that this compound targets the NS3 protease, it is plausible that its inhibitory activity could also indirectly influence host-virus interactions. Future research should investigate whether this compound has any effect on host cellular pathways that are modulated by the NS3 protease. This could involve studying the impact of this compound on the host innate immune response, apoptosis, or other cellular processes known to be affected by flavivirus infection expasy.org.

Techniques such as transcriptomics, proteomics, and cell-based assays investigating specific host pathways could be employed to explore these potential interactions. Understanding how this compound influences the complex interplay between the virus and the host cell could provide further insights into its mechanism of action and potential therapeutic benefits.

Refinement of Preclinical Research Models for Comprehensive Evaluation

The preclinical evaluation of antiviral compounds like this compound relies on appropriate research models to assess efficacy and safety before human trials quantics.co.uknih.gov. While in vitro cell culture systems are essential for initial screening and mechanistic studies, animal models are crucial for evaluating antiviral activity in a living organism, assessing pharmacokinetics, and studying potential toxicity quantics.co.ukfrontiersin.org.

Refining preclinical research models is an ongoing process aimed at improving their translational value and adhering to ethical principles, such as the 3Rs (Replacement, Reduction, Refinement) frontiersin.orgscintica.com. For the evaluation of this compound, this could involve several aspects.

Firstly, developing or optimizing animal models that closely mimic human flavivirus infections and disease pathogenesis is important. While some animal models exist for dengue and other flaviviruses, they may not fully recapitulate all aspects of human disease nih.gov. Refinement could involve using more susceptible animal strains, optimizing infection routes and viral doses, or developing genetically modified models that are more permissive to infection or exhibit more severe disease phenotypes.

Secondly, incorporating advanced imaging techniques and biomarkers into preclinical studies can provide more detailed information on viral load, tissue distribution of the compound, and the host response.

Finally, further development and validation of in vitro systems, such as organoids or 3D cell cultures derived from relevant human tissues, could potentially reduce the reliance on animal models in certain stages of preclinical evaluation frontiersin.org.

Q & A

Q. What is BP13944, and how was it identified as a dengue virus (DENV) inhibitor?

this compound is a quaternary ammonium salt discovered via high-throughput screening (HTS) of 60,000 compounds using a DENV-2 luciferase replicon cell line. It demonstrated inhibitory activity against all four DENV serotypes with an EC50 of 1.03 ± 0.09 μM and no cytotoxicity . The HTS methodology involved measuring replicon reporter expression to assess antiviral potency .

Q. What is the proposed mechanism of action of this compound?

this compound targets the NS3 protease domain of DENV. Resistance studies identified the E66G mutation in NS3, which reduces binding affinity, confirming protease inhibition as its primary mechanism. This was validated using recombinant NS2B/NS3 protease assays and reverse genetics in infectious clones .

Q. How does this compound exhibit specificity across flaviviruses?

this compound inhibits DENV serotypes 1–4 but not Japanese encephalitis virus (JEV). This specificity arises from structural differences in the NS3 protease-helicase interface, as JEV lacks the critical binding residues targeted by this compound .

Q. What methodologies are used to assess this compound’s inhibitory efficacy in vitro?

Key methods include:

  • Luciferase replicon assays : Quantify viral RNA replication efficiency in stable DENV-2 replicon cell lines .
  • Cytotoxicity assays : Measure cell viability (e.g., CC50) to confirm selectivity .
  • Plaque reduction assays : Validate inhibition of infectious viral particles .

How can researchers formulate precise research questions for studying this compound?

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does the E66G mutation in NS3 alter this compound’s binding kinetics compared to wild-type DENV-2?" .

Advanced Research Questions

Q. How can resistance mutations (e.g., E66G) to this compound be experimentally characterized?

  • Resistant mutant selection : Propagate DENV replicons under suboptimal this compound concentrations, followed by RNA extraction and sequencing .
  • Reverse genetics : Introduce E66G into infectious clones to confirm resistance phenotypes .
  • Biochemical assays : Compare protease kinetics (e.g., Km/Vmax) of wild-type vs. mutant NS3 .

Q. How should researchers resolve contradictions in this compound’s specificity for DENV over JEV?

  • Structural analysis : Use cryo-EM or X-ray crystallography to compare NS3 protease-helicase conformations in DENV and JEV .
  • Molecular docking : Simulate this compound binding to JEV NS3 to identify steric/electrostatic incompatibilities .

Q. What are the limitations in understanding this compound’s mechanism of action?

  • The exact binding site on NS3 remains unresolved.
  • Lack of structural data limits optimization of this compound derivatives.
  • Further studies are needed to assess synergy with other DENV inhibitors (e.g., NS5 polymerase inhibitors) .

Q. What experimental details are critical for replicating this compound’s antiviral assays?

  • Cell line validation : Ensure stable DENV replicon expression in BHK-21 cells .
  • Compound handling : Use 10 μM initial screening concentration with DMSO controls .
  • Data normalization : Report luciferase activity relative to untreated controls .

Q. How can this compound serve as a scaffold for developing broad-spectrum antivirals?

  • Structure-activity relationship (SAR) studies : Modify the quaternary ammonium group to enhance protease affinity .
  • Combination therapy : Pair this compound with helicase or NS5 inhibitors to reduce resistance risk .

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BP13944

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.